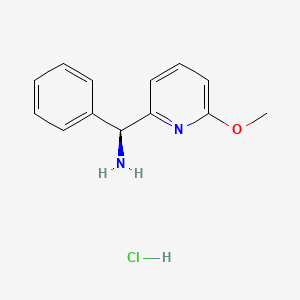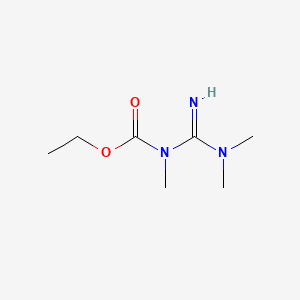
N-Ethoxycarbonyl-N,N',N'-trimethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-エトキシカルボニル-N,N',N'-トリメチルグアニジン: は、分子式C7H15N3O2 の化学化合物です。これは、除草剤を含むさまざまな化学製品の合成における中間体として知られています。この化合物は、トリメチルグアニジン部分にエトキシカルボニル基が結合している構造が特徴です。
準備方法
合成経路と反応条件: N-エトキシカルボニル-N,N',N'-トリメチルグアニジンの調製は、通常、N-シアノ-N-メチルアミノエチルカルバメートとジメチルアミン塩酸塩の反応を伴います。反応は、約6時間、80〜100°Cの温度範囲で反応容器内で実施されます。反応後、混合物を冷却し、塩基を加えます。 生成物を次にクロロホルムで抽出し、溶媒を除去して最終化合物を得ます .
工業生産方法: 工業的な設定では、N-エトキシカルボニル-N,N',N'-トリメチルグアニジンの生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、製品の高収量と純度を確保するための反応条件の精密な制御が含まれます。自動システムと継続的な監視の使用により、化合物の品質を維持することができます。
化学反応の分析
反応の種類: N-エトキシカルボニル-N,N',N'-トリメチルグアニジンは、以下を含むさまざまな化学反応を起こします。
置換反応: この化合物は、エトキシカルボニル基の存在により、求核置換反応に関与することができます。
加水分解: これは、対応するアミンとカルボン酸を形成するために加水分解を受けることができます。
縮合反応: この化合物は、他のアミンまたはカルボニル化合物と反応してより大きな分子を形成することができます。
一般的な試薬と条件:
求核置換: ハロアルカンまたはアシルクロリドなどの試薬が一般的に使用されます。
加水分解: 加水分解を促進するために、酸性または塩基性条件が採用されます。
縮合: 酸または塩基などの触媒が縮合反応を促進するために使用されます。
生成される主な製品:
アミンとカルボン酸: 加水分解反応から。
置換グアニジン: 求核置換反応から。
科学研究への応用
N-エトキシカルボニル-N,N',N'-トリメチルグアニジンは、科学研究でいくつかの用途があります。
化学: これは、除草剤や医薬品を含むさまざまな有機化合物の合成における中間体として使用されます。
生物学: この化合物は、潜在的な生物学的活性とその生体分子との相互作用について研究されています。
医学: 医薬合成における前駆体としての役割を含む、その潜在的な治療的用途を探求するための研究が進められています。
科学的研究の応用
N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
作用機序
N-エトキシカルボニル-N,N',N'-トリメチルグアニジンの作用機序には、求核剤と求電子剤との相互作用が含まれます。エトキシカルボニル基は電子求引基として作用し、グアニジン部分を求核剤に対してより反応性にします。この反応性は、さまざまな化学反応で新しい化合物を形成するために利用されます。 研究されている特定の反応や用途によって、関与する分子標的と経路は異なります .
類似化合物の比較
類似化合物:
N,N',N'-トリメチルグアニジン: エトキシカルボニル基がなく、特定の反応では反応性が低くなります。
N-エトキシカルボニル-N,N'-ジメチルグアニジン: 構造は似ていますが、置換パターンが異なり、反応性と用途が異なります。
N-メチル-N',N'-ジメチルグアニジン: 別の関連する化合物で、化学的性質が異なります。
独自性: N-エトキシカルボニル-N,N',N'-トリメチルグアニジンは、エトキシカルボニル基の存在により独自です。これは、その反応性を高め、さまざまな合成プロセスにおいて貴重な中間体になります。 さまざまな化学反応に関与する能力とその複数の分野における用途は、その重要性を示しています .
類似化合物との比較
N,N’,N’-Trimethylguanidine: Lacks the ethoxycarbonyl group, making it less reactive in certain reactions.
N-Ethoxycarbonyl-N,N’-dimethylguanidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
N-Methyl-N’,N’-dimethylguanidine: Another related compound with different chemical properties.
Uniqueness: N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and makes it a valuable intermediate in various synthetic processes. Its ability to participate in diverse chemical reactions and its applications in multiple fields highlight its significance .
特性
CAS番号 |
62806-48-8 |
|---|---|
分子式 |
C7H15N3O2 |
分子量 |
173.21 g/mol |
IUPAC名 |
ethyl N-(N,N-dimethylcarbamimidoyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5-12-7(11)10(4)6(8)9(2)3/h8H,5H2,1-4H3 |
InChIキー |
DGQBFOGDBFMMTN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)C(=N)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
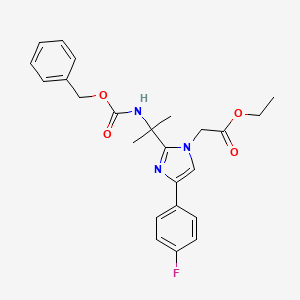
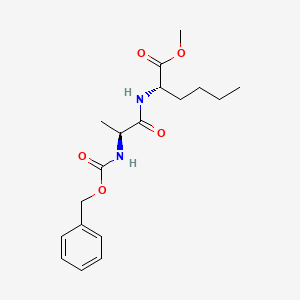

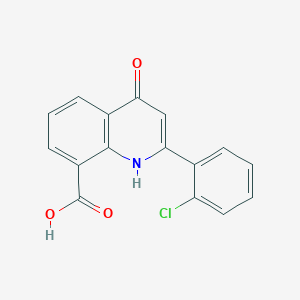
![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
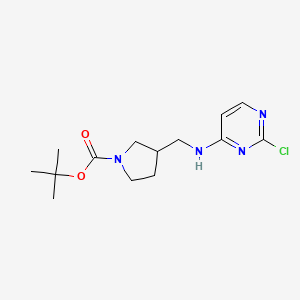
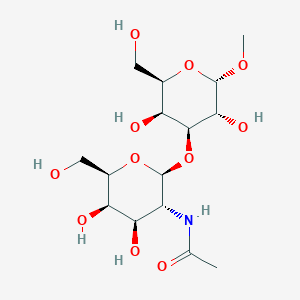
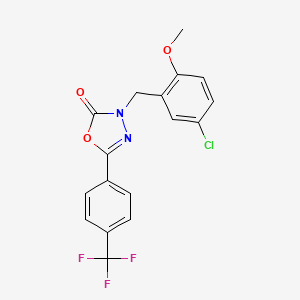
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)
